molecular formula C25H30O6 B1654506 Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- CAS No. 23825-05-0

Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)-

Cat. No.: B1654506
CAS No.: 23825-05-0
M. Wt: 426.5 g/mol
InChI Key: JZPSRZBVUXAFOV-RQDINUAWSA-N
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Description

Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization reactions: These reactions form the cyclopenta[a]phenanthrene core from simpler precursors.

    Acetylation: Introduction of acetyl groups using acetic anhydride or acetyl chloride in the presence of a base.

    Oxidation and reduction: These reactions are used to introduce or modify functional groups on the core structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    Gene expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- stands out due to its unique structural features and diverse applications. Its specific functional groups and stereochemistry contribute to its distinct chemical and biological properties.

Properties

CAS No.

23825-05-0

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H30O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8-11,18-19,22-23H,5-7,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1

InChI Key

JZPSRZBVUXAFOV-RQDINUAWSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C

SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C

Origin of Product

United States

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